

Technical Guide: N-(4-Phenylbutanoyl)-L-Prolinol as a Chiral Building Block

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Compound of Interest

Compound Name: *N*-(4-phenylbutanoyl)-L-prolinol

Cat. No.: B8521252

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Part 1: Executive Summary & Strategic Utility

N-(4-phenylbutanoyl)-L-prolinol represents a "privileged scaffold" in medicinal chemistry, merging the stereochemical rigidity of the L-proline core with the hydrophobic reach of a 4-phenylbutanoyl tail. Unlike simple chiral auxiliaries used solely for steric control, this molecule often serves a dual purpose:

- **Chiral Building Block:** It functions as a pre-formed chiral template for synthesizing complex peptidomimetics, particularly those targeting serine proteases and prolyl oligopeptidases (POP).
- **Pharmacophoric Scaffold:** The 4-phenylbutanoyl moiety acts as a hydrophobic anchor (P3/P4 position mimic) in drug candidates, optimizing binding affinity within hydrophobic enzyme pockets.

This guide details the synthesis, structural properties, and application of this moiety in drug development, moving beyond basic preparation to functional deployment in asymmetric synthesis and medicinal chemistry.

Part 2: Chemical Architecture & Properties

Structural Analysis

The molecule consists of an L-prolinol (S-2-hydroxymethylpyrrolidine) head group acylated by 4-phenylbutyric acid.

- **Chiral Center:** The (S)-configuration at the C2 position of the pyrrolidine ring is derived from the natural amino acid L-proline. This center directs the stereochemical outcome of subsequent transformations or protein-ligand interactions.
- **Rotamerism:** Due to the restricted rotation of the N-CO amide bond, the molecule exists as an equilibrium of cis and trans rotamers in solution (observable via NMR). This conformational pre-organization is critical for its bioactivity.
- **Hydrophobic Tail:** The phenylbutyl chain provides a flexible "linker" ending in an aromatic ring, ideal for π -stacking interactions or filling hydrophobic pockets (e.g., S1' or S3 subsites in proteases).

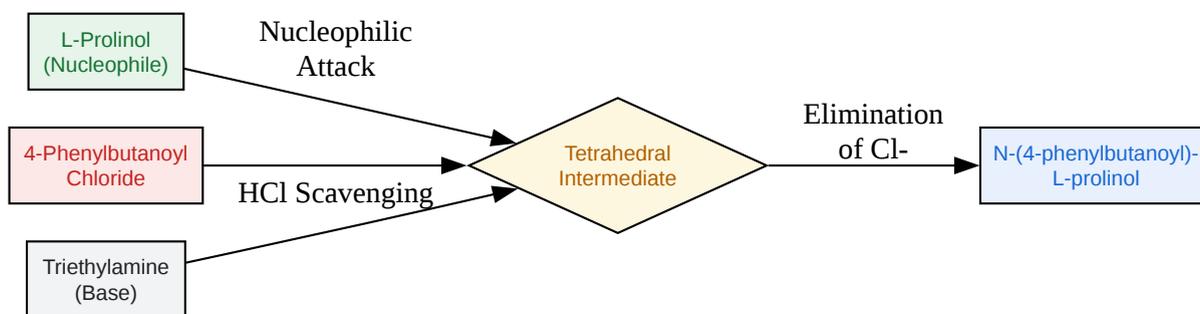
Key Physical Data

Property	Value / Description
IUPAC Name	[(2S)-1-(4-phenylbutanoyl)pyrrolidin-2-yl]methanol
Molecular Formula	C ₁₅ H ₂₁ NO ₂
Molecular Weight	247.33 g/mol
Chirality	(S)-enantiomer (L-proline derived)
Solubility	Soluble in DCM, MeOH, DMSO, EtOAc; Low water solubility. [1] [2]
Physical State	Viscous oil or low-melting solid (depending on purity).

Part 3: Synthesis Methodology

The synthesis of **N-(4-phenylbutanoyl)-L-prolinol** is a robust, self-validating protocol involving the selective acylation of the secondary amine of L-prolinol.

Reaction Scheme (Graphviz)



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Caption: Convergent synthesis via Schotten-Baumann acylation. The base scavenges HCl to drive equilibrium forward.

Detailed Protocol

Objective: Synthesize 10.0 g of **N-(4-phenylbutanoyl)-L-prolinol**.

Reagents:

- L-Prolinol (CAS 23356-96-9): 4.1 g (40.5 mmol)
- 4-Phenylbutanoyl chloride (CAS 18496-54-3): 7.4 g (40.5 mmol)
- Triethylamine (TEA): 6.8 mL (48.6 mmol, 1.2 eq)
- Dichloromethane (DCM): 100 mL (Anhydrous)

Step-by-Step Workflow:

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (). Add L-prolinol and anhydrous DCM. Cool the solution to 0°C using an ice bath.
 - Expert Insight: Cooling is critical to prevent O-acylation. The amine is more nucleophilic than the alcohol, but at higher temperatures, ester formation becomes a competitive side reaction.

- Base Addition: Add Triethylamine dropwise over 5 minutes. The solution acts as an HCl scavenger.
- Acylation: Add 4-phenylbutanoyl chloride dropwise via a syringe pump or pressure-equalizing addition funnel over 30 minutes. Maintain temperature at 0°C.
 - Observation: White precipitate (TEA·HCl salts) will form immediately.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor via TLC (5% MeOH in DCM).
- Quench & Workup:
 - Quench with 50 mL saturated (aq).
 - Separate organic layer.
 - Wash aqueous layer with DCM (2 x 30 mL).
 - Combine organics and wash with 1M HCl (30 mL) to remove unreacted amine, then Brine (30 mL).
- Purification: Dry over , filter, and concentrate in vacuo. Purify via flash column chromatography (, Gradient: 100% DCM 5% MeOH/DCM).

Yield Expectation: 85–95% (Viscous colorless to pale yellow oil).

Part 4: Applications in Drug Development

Prolyl Oligopeptidase (POP) Inhibition

The **N-(4-phenylbutanoyl)-L-prolinol** scaffold is a validated core for designing inhibitors of Prolyl Oligopeptidase (POP), a serine protease implicated in neurodegenerative disorders.[3]

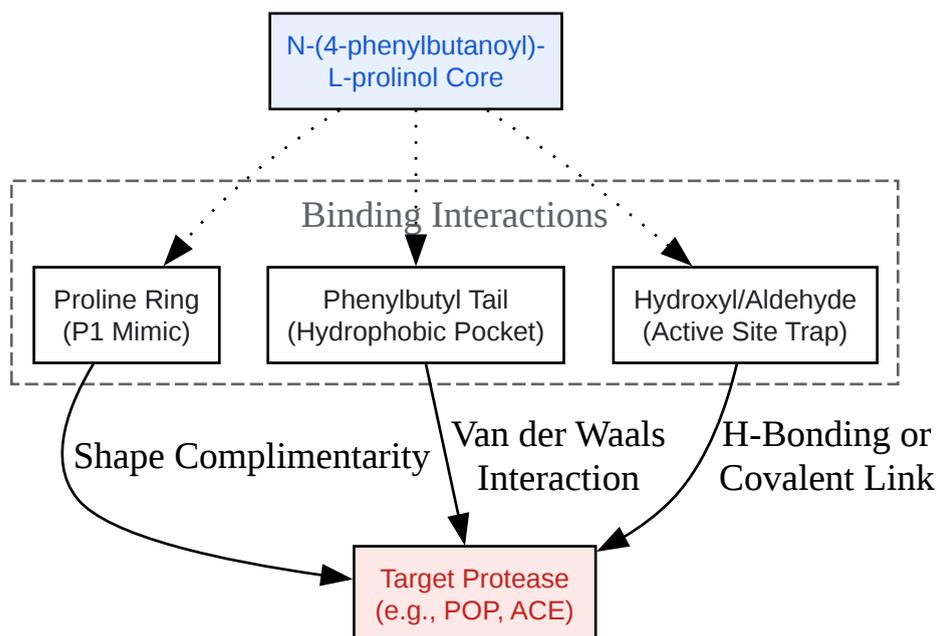
- Mechanism: The L-proline ring mimics the P1 residue of the substrate. The 4-phenylbutanoyl group occupies the S1' or S2 hydrophobic pocket of the enzyme, increasing binding affinity.
- Modularity: The free hydroxyl group (-CH₂OH) serves as a handle for further functionalization (e.g., oxidation to an aldehyde to form a covalent "warhead" that reversibly bonds to the active site serine).

Asymmetric Synthesis (Chiral Ligand Precursor)

Beyond direct bioactivity, this molecule serves as a precursor for N-acyl-amino alcohol ligands used in asymmetric catalysis.

- Ligand Design: The hydroxyl group and the amide oxygen can coordinate to metal centers (e.g., Zn, Ti), creating a chiral environment.
- Use Case: Enantioselective addition of organozinc reagents to aldehydes. The bulky phenylbutyl group shields one face of the transition state, enhancing enantiomeric excess (ee).

Biological Interaction Pathway (Graphviz)



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Caption: Structural Activity Relationship (SAR) of the scaffold in protease inhibition.

Part 5: Analytical Characterization

To ensure the integrity of the building block before use in complex synthesis, the following analytical parameters must be met.

NMR Profile (^1H NMR, 400 MHz, CDCl_3)

Due to the amide bond, rotamers are expected (approx. 3:1 ratio).

- δ 7.15–7.30 (m, 5H): Aromatic protons (Phenyl group).
- δ 4.20 / 3.60 (m, 1H): α -Proton of Proline (distinct shifts for rotamers).
- δ 3.50–3.70 (m, 2H): Hydroxymethyl protons ($-\text{CH}_2\text{OH}$).
- δ 2.65 (t, 2H): Benzylic protons ($\text{Ph}-\text{CH}_2-$).
- δ 2.30 (t, 2H): α -Methylene to carbonyl ($-\text{CH}_2-\text{CO}-$).
- δ 1.95 (m, 2H): Central methylene of the butyl chain.

Quality Control Checklist

- Optical Rotation: Must be measured to confirm no racemization occurred during acylation.
 - Target:

to

($c=1$, CHCl_3) (Value varies by concentration/solvent; compare to standard).
- HPLC Purity: >98% (Reverse phase C18, Water/Acetonitrile gradient).
- Water Content: <0.5% (Karl Fischer) if used for water-sensitive metal catalysis.

References

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